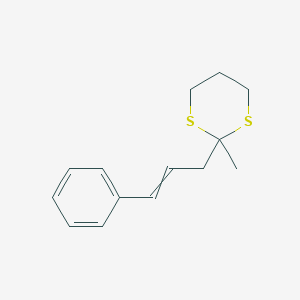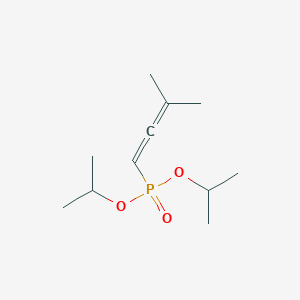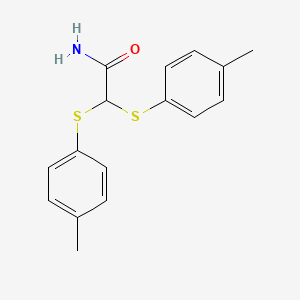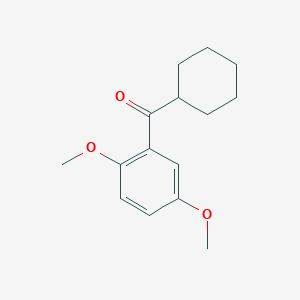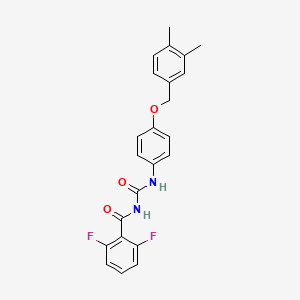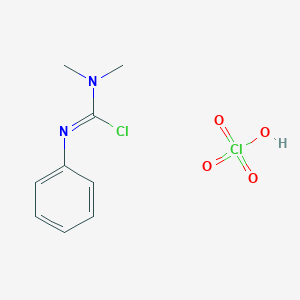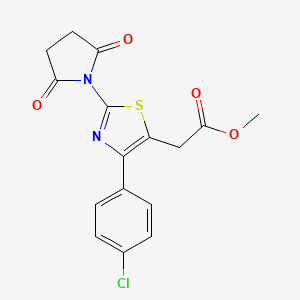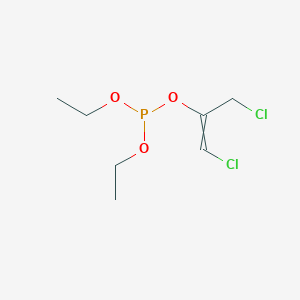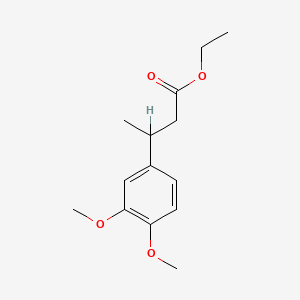
1-(Trifluoromethanesulfonyl)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethanesulfonyl)octane is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to an octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethanesulfonyl)octane can be synthesized through various methods. One common approach involves the reaction of octane with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the trifluoromethanesulfonyl group being introduced to the octane chain .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethanesulfonyl)octane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethanesulfonyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethanesulfonyl)octane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Trifluoromethanesulfonyl)octane exerts its effects involves the interaction of the trifluoromethanesulfonyl group with various molecular targets. This group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. The specific pathways and molecular targets depend on the context of its application, such as in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethanesulfonyl Chloride (CF3SO2Cl): Used as a reagent for introducing the trifluoromethanesulfonyl group.
Sodium Trifluoromethanesulfinate (CF3SO2Na): Another reagent used in trifluoromethylation reactions.
Trifluoromethanesulfonamide (CF3SO2NH2): Utilized in various organic synthesis reactions.
Uniqueness: 1-(Trifluoromethanesulfonyl)octane is unique due to its specific structure, which combines the properties of the trifluoromethanesulfonyl group with the hydrophobic octane chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
73587-47-0 |
|---|---|
Molekularformel |
C9H17F3O2S |
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
1-(trifluoromethylsulfonyl)octane |
InChI |
InChI=1S/C9H17F3O2S/c1-2-3-4-5-6-7-8-15(13,14)9(10,11)12/h2-8H2,1H3 |
InChI-Schlüssel |
HRPZRSQXPGFZCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



